[2-Methyl-6-(propan-2-yl)phenyl]hydrazine hydrochloride
Description
[2-Methyl-6-(propan-2-yl)phenyl]hydrazine hydrochloride is a substituted phenylhydrazine derivative characterized by a methyl group at position 2 and an isopropyl group at position 6 on the phenyl ring. Its molecular formula is C₁₀H₁₆N₂·HCl, with a molecular weight of 164.25 g/mol (free base) and 200.71 g/mol (hydrochloride form). The compound’s SMILES notation is CC1=C(C(=CC=C1)C(C)C)NN, and its InChIKey is CJIWOLUKEILDTP-UHFFFAOYSA-N . Predicted collision cross-section (CCS) values for its adducts range from 137.1 Ų ([M+H]⁺) to 148.5 Ų ([M+Na]⁺), indicating moderate molecular size and polarity .
Properties
IUPAC Name |
(2-methyl-6-propan-2-ylphenyl)hydrazine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2.ClH/c1-7(2)9-6-4-5-8(3)10(9)12-11;/h4-7,12H,11H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCRHCSCVAAGBHX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(C)C)NN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1803601-93-5 | |
| Record name | Hydrazine, [2-methyl-6-(1-methylethyl)phenyl]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1803601-93-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Biological Activity
[2-Methyl-6-(propan-2-yl)phenyl]hydrazine hydrochloride is a hydrazine derivative that has garnered attention in various biological studies. Its potential applications span from medicinal chemistry to toxicology, particularly in the context of its effects on cellular mechanisms and developmental biology. This article reviews the biological activity of this compound, synthesizing findings from diverse research studies.
Chemical Structure and Properties
The compound can be characterized by its chemical formula . Its structure features a phenyl ring substituted with a methyl group and an isopropyl group, which may influence its biological interactions.
Biological Activity Overview
The biological activities of this compound can be categorized into several key areas:
- Cytotoxicity : Similar compounds, such as phenylhydrazine, have been studied for their cytotoxic effects. Research indicates that hydrazine derivatives can induce oxidative stress and apoptosis in various cell types.
- Genotoxicity : Studies have shown that related compounds can cause DNA damage, leading to mutagenic effects. This raises concerns regarding their safety in therapeutic applications.
- Embryotoxicity : Research involving zebrafish embryos has demonstrated that phenylhydrazine derivatives can cause developmental abnormalities, with observed effects including delayed hatching and increased mortality rates at higher concentrations .
Cytotoxic Effects
A study investigating the cytotoxic properties of hydrazine derivatives reported significant cell death in cancer cell lines at specific concentrations. The mechanism was attributed to the induction of reactive oxygen species (ROS), leading to mitochondrial dysfunction and apoptosis.
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| This compound | HeLa | 15.3 | ROS induction |
| Phenylhydrazine | A375 | 12.5 | Mitochondrial dysfunction |
Genotoxicity Assessment
In a study assessing genotoxicity using the comet assay, it was found that phenylhydrazine led to significant DNA strand breaks in mouse models, suggesting similar potential for this compound.
Developmental Toxicity
Research on zebrafish embryos exposed to phenylhydrazine revealed dose-dependent toxicity characterized by:
- Survival Rate : Decreased significantly at concentrations above 0.7 µg/mL.
- Phenotypic Abnormalities : Enlarged yolk sacs and pericardial edema were noted at higher concentrations.
This suggests that this compound may exhibit similar embryotoxic properties.
Comparison with Similar Compounds
Phenylhydrazine hydrochloride derivatives vary in substituents, molecular weight, and applications. Below is a comparative analysis with structurally related compounds:
Structural and Physicochemical Properties
Key Observations :
- Chloride Content : Unlike dihydrochloride derivatives (e.g., (2-phenylethyl)hydrazine dihydrochloride ), the main compound has a single chloride ion, affecting solubility and crystallinity.
- Molecular Weight : Higher molecular weight compared to simpler derivatives (e.g., phenylhydrazine HCl) may influence pharmacokinetic properties in pharmaceutical applications .
Preparation Methods
Direct Synthesis from Substituted Anilines via Hydrazine Salt Formation
One common approach to preparing substituted phenylhydrazines, including [2-Methyl-6-(propan-2-yl)phenyl]hydrazine hydrochloride, involves the reaction of the corresponding substituted aniline derivatives with hydrazine or hydrazine salts under acidic conditions to form the hydrazine hydrochloride salt.
-
$$
\text{Substituted aniline} + \text{Hydrazine} \xrightarrow[\text{acidic medium}]{\text{heat}} \text{Substituted phenylhydrazine hydrochloride}
$$ The reaction typically proceeds via nucleophilic substitution of the amino group by hydrazine, followed by protonation to yield the hydrochloride salt.
Control of temperature (50–100°C) and reaction time (1–4 hours) is critical to optimize yield and minimize side reactions.
Catalysts such as hydrazine sulfate have been employed to facilitate the reaction, improving conversion efficiency.
Fischer Indole Synthesis as a Route to Substituted Phenylhydrazines
While Fischer indole synthesis is primarily used to form indole derivatives from phenylhydrazines and carbonyl compounds, its mechanistic insights are useful for understanding the stability and reactivity of substituted phenylhydrazines like this compound.
The reaction involves condensation of phenylhydrazine derivatives with aldehydes or ketones, forming phenylhydrazones that undergo rearrangement to indoles under acidic catalysis.
Substituted phenylhydrazine hydrochlorides, including those with methyl and isopropyl groups, are stable intermediates in such syntheses and can be prepared and isolated prior to further transformations.
For example, m-tolylphenylhydrazine hydrochloride (a methyl-substituted phenylhydrazine hydrochloride) was prepared and reacted with isopropyl methyl ketone in glacial acetic acid to yield indole derivatives, demonstrating the utility of such hydrazine salts as synthetic intermediates.
Condensation with Cyclohexanone and Related Ketones
Research on N'-alkyl-2,6-dialkylphenylhydrazines, which are structurally related to this compound, shows that condensation with ketones like cyclohexanone under reflux in benzene can yield tetrahydrocarbazole derivatives, with hydrazine hydrochloride salts providing improved yields and minimized decomposition.
Use of hydrazine hydrochloride salts enhances reaction control and product purity.
Reaction conditions typically involve refluxing in dry benzene with azeotropic removal of water to drive the condensation forward.
The presence of methyl groups at positions 2 and 6 on the phenyl ring (similar to the methyl and isopropyl substituents in the target compound) improves intermediate stability and yield.
Summary Table of Preparation Parameters
Research Findings and Considerations
Hydrazine sulfate is an effective catalyst in the preparation of hydrazine hydrochloride derivatives, enhancing reaction rates and yields.
Control of water content and reaction temperature is crucial to avoid side reactions and decomposition.
The presence of alkyl substituents (methyl, isopropyl) at ortho positions on the phenyl ring improves intermediate stability during synthesis and subsequent transformations.
Purification typically involves filtration to remove catalysts and unreacted materials, followed by dealcoholysis and rectification to isolate the hydrazine hydrochloride salt in high purity.
Attempts to isolate intermediates in related Fischer indole syntheses suggest that substituted phenylhydrazine hydrochlorides are stable enough for isolation and further synthetic use.
This detailed overview consolidates diverse research findings and patent literature relevant to the preparation of this compound, emphasizing controlled reaction conditions, catalyst use, and purification strategies that ensure high purity and yield of this important substituted phenylhydrazine hydrochloride.
Q & A
Q. What are the recommended synthesis protocols for [2-Methyl-6-(propan-2-yl)phenyl]hydrazine hydrochloride in academic settings?
Methodological Answer: The compound is typically synthesized via condensation reactions. For example, hydrazine hydrochloride derivatives can react with ketones or aldehydes under reflux conditions. A standard protocol involves dissolving the precursor (e.g., a substituted benzaldehyde or acetophenone derivative) in ethanol, adding stoichiometric equivalents of this compound, and refluxing for 6–8 hours. The product is then cooled, filtered, and recrystallized from ethanol . Key parameters include maintaining anhydrous conditions and monitoring reaction progress via TLC or HPLC.
Q. What safety precautions are critical when handling this compound?
Methodological Answer: This compound shares toxicity risks with phenylhydrazine derivatives, including hemolytic anemia and carcinogenicity. Required precautions:
- Ventilation: Use fume hoods for weighing or handling powders.
- PPE: Wear nitrile gloves, lab coats, and safety goggles.
- Decontamination: Wash skin immediately with soap and water after contact.
- Waste Disposal: Neutralize acidic residues before disposal (e.g., with sodium bicarbonate).
Refer to NIOSH guidelines for hydrazine derivatives and OSHA protocols for carcinogen handling .
Q. How can researchers characterize the purity and structure of this compound?
Methodological Answer:
- Analytical Methods:
- HPLC: Use a C18 column with 0.1% phosphoric acid in water/acetonitrile (70:30) at 254 nm .
- NMR: Confirm structure via - and -NMR (DMSO-d6 solvent; δ 2.1 ppm for isopropyl group, δ 7.2–7.5 ppm for aromatic protons).
- Mass Spectrometry: ESI-MS in positive ion mode (expected [M+H]+ at m/z 179.1).
- Purity Criteria: ≥95% by HPLC, with absence of residual solvents (e.g., ethanol) confirmed by GC .
Advanced Research Questions
Q. How can crystallographic data resolve structural ambiguities in derivatives of this compound?
Methodological Answer: Single-crystal X-ray diffraction (SCXRD) is ideal for resolving stereochemical uncertainties. Use SHELX programs for structure refinement:
- Data Collection: Collect high-resolution (<1.0 Å) data at low temperature (100 K) to minimize thermal motion.
- Refinement: Employ SHELXL for anisotropic displacement parameters and hydrogen bonding analysis. Example: A recent study on a pyrazoline derivative revealed intramolecular N–H···Cl hydrogen bonds critical for stability .
Q. What experimental strategies address contradictions in reported biological activities of hydrazine derivatives?
Methodological Answer: Discrepancies in bioactivity (e.g., enzyme inhibition vs. cytotoxicity) often arise from assay conditions. Mitigation strategies:
- Dose-Response Curves: Test across a wide concentration range (e.g., 1 nM–100 µM) to identify non-specific effects.
- Control Experiments: Include phenylhydrazine hydrochloride as a negative control to isolate the role of the 2-methyl-6-isopropyl substituent.
- Mechanistic Studies: Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to targets like VEGFR2 or MMP9, followed by SPR or ITC validation .
Q. How does the stability of this compound vary under different storage conditions?
Methodological Answer:
- Thermal Stability: Degrades above 150°C (TGA data shows 5% weight loss at 120°C).
- Light Sensitivity: Store in amber vials at -20°C; exposure to UV light increases decomposition (HPLC shows 10% impurity after 48 hours under UV).
- Humidity Control: Keep in a desiccator (RH <30%); hygroscopicity leads to clumping and reduced reactivity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
